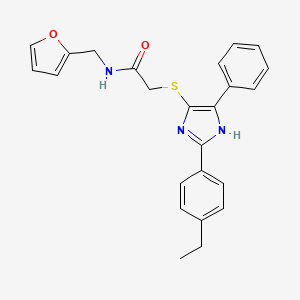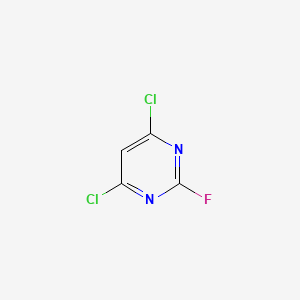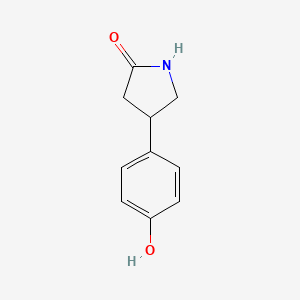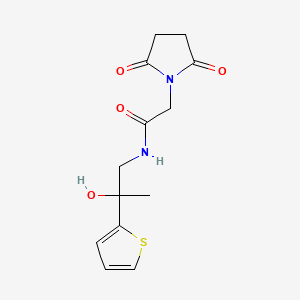
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial and Antiviral Potential
One study investigated derivatives of N-(phenylsulfonyl)acetamide, which share a structural similarity with N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2-(thiophen-2-yl)acetamide, for their antimalarial activity. These compounds were found to exhibit promising antimalarial properties, with certain derivatives showing significant inhibitory activity against the Plasmodium falciparum parasite. The study highlighted the potential of these derivatives in antimalarial drug development, suggesting that similar compounds could be explored for their antiviral efficacy, particularly against COVID-19, through molecular docking studies (Fahim & Ismael, 2021).
Antithrombotic Properties
Another area of research focused on the antithrombotic properties of related sulfonamide compounds. These studies demonstrated the effectiveness of certain sulfonamides as thrombin inhibitors, which could prevent blood clots. This line of research suggests that this compound and its derivatives could potentially be developed into new anticoagulant medications, offering alternative treatment options for thrombosis and related cardiovascular conditions (Lorrain et al., 2003).
Neuroprotective and Cognitive Enhancing Effects
Research into 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, which are structurally related to the compound , has shown these derivatives to be potent inhibitors of acetylcholinesterase and amyloid β aggregation. This suggests their potential application in treating neurodegenerative diseases like Alzheimer's. Such compounds, by inhibiting key enzymes and preventing protein aggregation, could offer therapeutic benefits in cognitive disorders, indicating a promising avenue for further research into related sulfonamide compounds for neuroprotection and cognitive enhancement (Umar et al., 2019).
Anticancer Activity
Further studies have explored the anticancer potential of sulfonamide derivatives, particularly against breast cancer. Novel 1,2-dihydropyridines, thiophenes, and thiazoles containing a sulfone moiety have shown significant in vitro anticancer activity. This research underscores the potential of sulfonamide derivatives, including this compound, in the development of new anticancer agents, offering hope for more effective treatments for various types of cancer (Al-Said et al., 2011).
Antimicrobial Properties
Sulfonamide compounds have also been investigated for their antimicrobial properties, with several studies demonstrating their efficacy against a range of bacterial and fungal pathogens. This suggests that compounds like this compound could be developed into new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (Patel & Agravat, 2009).
Propriétés
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c23-18(15-16-5-3-13-26-16)20-8-4-14-27(24,25)22-11-9-21(10-12-22)17-6-1-2-7-19-17/h1-3,5-7,13H,4,8-12,14-15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWXYUCXDMXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2889187.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2889193.png)

![N-cyclohexyl-N-methyl-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2889196.png)


![3,4-Dihydro-1H-isochromen-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2889199.png)
![5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2889201.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889203.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2889205.png)

